7-Amino-6-chloroisobenzofuran-1(3H)-one

Description

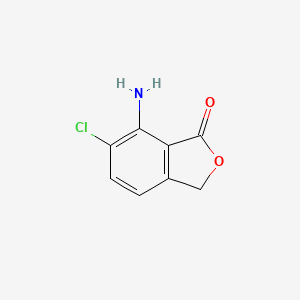

7-Amino-6-chloroisobenzofuran-1(3H)-one (CAS: 886494-80-0) is a heterocyclic compound featuring a fused benzofuranone core with amino (-NH₂) and chloro (-Cl) substituents at positions 7 and 6, respectively. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for modifications to enhance bioactivity or physicochemical properties.

Properties

Molecular Formula |

C8H6ClNO2 |

|---|---|

Molecular Weight |

183.59 g/mol |

IUPAC Name |

7-amino-6-chloro-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C8H6ClNO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3,10H2 |

InChI Key |

DEZRMNQFCWQYHI-UHFFFAOYSA-N |

SMILES |

C1C2=C(C(=C(C=C2)Cl)N)C(=O)O1 |

Canonical SMILES |

C1C2=C(C(=C(C=C2)Cl)N)C(=O)O1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one (CAS: N/A)

- Substituents: Hydroxy (-OH) at position 6, trichloromethyl (-CCl₃) at position 3.

- Reactivity: The electron-withdrawing -CCl₃ group enhances electrophilic substitution susceptibility, while the -OH group facilitates hydrogen bonding.

- Stability: Hydrolytically sensitive due to the trichloromethyl group.

7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 861410-46-0)

- Substituents: Chlorophenyl and carboxylic acid groups.

- Reactivity: The carboxylic acid enables salt formation or esterification, while the chlorophenyl moiety contributes to lipophilicity.

4-Bromo-2-[(2,3,4-trifluoroanilino)methyl]benzenol (CAS: 868256-50-2) Substituents: Bromo (-Br), trifluoroanilino (-NH-C₆H₂F₃), and hydroxy (-OH) groups. Reactivity: Bromine supports nucleophilic substitution, while the fluorine atoms enhance metabolic stability.

Physicochemical and Pharmacological Properties

<sup>*</sup>LogP values estimated using fragment-based methods.

<sup>†</sup>Calculated using atomic masses from IUPAC tables.

Key Findings from Comparative Studies

- Electron-Withdrawing vs. Electron-Donating Groups: The -Cl and -NH₂ groups in this compound create a balanced electronic profile, enhancing both solubility and reactivity compared to the highly electron-deficient trichloromethyl derivative .

- Bioactivity: The amino group in the target compound may improve interactions with biological targets (e.g., enzymes) via hydrogen bonding, a feature absent in halogen-only analogs like 4-bromo-2-[(2,3,4-trifluoroanilino)methyl]benzenol .

- Synthetic Flexibility: Unlike pyrazolo[1,5-a]pyrimidine derivatives, isobenzofuranones exhibit fewer steric hindrance issues, facilitating functionalization at multiple positions .

Methodological Considerations

- Crystallographic Analysis : Structural elucidation of similar compounds often employs SHELX software for refinement and ORTEP-III for graphical representation .

- Limitations: Direct comparative pharmacological data for this compound are scarce, necessitating further experimental validation of predicted properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.